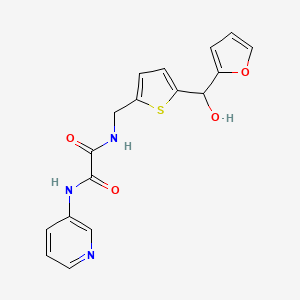

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Description

N1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a synthetic oxalamide derivative featuring a furan-thiophene hybrid scaffold substituted with a hydroxymethyl group and a pyridin-3-yl moiety. The compound’s design incorporates heteroaromatic systems (furan, thiophene, pyridine), which may enhance binding interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c21-15(13-4-2-8-24-13)14-6-5-12(25-14)10-19-16(22)17(23)20-11-3-1-7-18-9-11/h1-9,15,21H,10H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZADVLUSKAXEKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the oxamide class, characterized by the presence of amide functional groups and heterocyclic components, specifically furan and thiophene rings, which may influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 357.4 g/mol. The structure includes multiple aromatic rings and functional groups that contribute to its reactivity and potential interactions in biological systems.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₃O₄S |

| Molecular Weight | 357.4 g/mol |

| CAS Number | 1787916-46-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of thiophene derivatives and furan-based precursors. Conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The presence of furan and thiophene rings allows for modulation of various biological pathways, potentially influencing cellular processes such as apoptosis and inflammation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown effectiveness in inhibiting cancer cell proliferation by targeting Ras proteins, which are commonly mutated in various cancers.

HDAC Inhibition

Another notable activity is its potential as a histone deacetylase (HDAC) inhibitor. Compounds within this structural class have demonstrated the ability to inhibit HDAC enzymes, leading to alterations in gene expression associated with cancer progression.

Case Studies

- In Vitro Studies : In vitro assays have shown that this compound exhibits low cytotoxicity at concentrations exceeding 100 μM in various cell lines, indicating a favorable safety profile for further development .

- Interaction with Ion Channels : Preliminary studies suggest that similar compounds can effectively interact with transient receptor potential melastatin 8 (TRPM8) channels, influencing sensory perception and pain pathways, which may provide insights into analgesic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxalamide Derivatives

Table 1: Key Structural and Molecular Features of Analogs

Functional Group Impact on Properties

In contrast, the benzo[d][1,3]dioxole analog () lacks this basicity but offers increased aromatic stability. Chloropyridinyl substitution () introduces electron-withdrawing effects, which may alter electronic distribution and binding affinity compared to the target’s pyridin-3-yl group.

Hydroxymethyl/Hydroxy Groups :

- The hydroxymethyl group on the furan-thiophene scaffold (target and ) likely improves hydrophilicity and hydrogen-bonding capacity. Compounds with aliphatic hydroxy groups (e.g., ) may exhibit similar solubility but reduced metabolic stability due to oxidative vulnerabilities.

Sulfonyl and Oxazinan Modifications :

- The sulfonyl group in enhances polarity and may confer resistance to enzymatic degradation, whereas the oxazinan ring introduces conformational rigidity. These features contrast with the target’s flexible hydroxymethyl-thiophene linkage.

Q & A

Q. What synthetic strategies are recommended for preparing N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide?

- Methodological Answer : The synthesis involves multi-step condensation reactions. A viable route includes:

- Step 1 : Protection of reactive hydroxyl/thiol groups on the furan-thiophene hybrid scaffold to prevent side reactions during coupling .

- Step 2 : Amide bond formation between the thiophene-methylamine intermediate and pyridin-3-yl oxalamide using coupling agents like HATU or EDC/HOBt .

- Step 3 : Deprotection under mild acidic/basic conditions (e.g., TFA in DCM or NaHCO₃) to recover the hydroxyl group .

Key reagents include triethylamine or DBU as bases, and acetonitrile or DMF as solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the furan-thiophene linkage and amide bond formation (e.g., δ 7.8–8.2 ppm for pyridine protons) .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for distinguishing isomeric byproducts .

- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups in oxalamide and furan-ester linkages .

Q. What are the primary challenges in purifying this compound?

- Methodological Answer : Challenges arise from:

- Hydrophobicity : Use reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) for optimal separation .

- Byproduct Formation : Silica gel chromatography with ethyl acetate/hexane (3:7) to remove unreacted thiophene intermediates .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., anti-inflammatory vs. negligible effects) be resolved?

- Methodological Answer : Contradictions may stem from:

- Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis before assays .

- Assay Variability : Standardize cell lines (e.g., RAW264.7 macrophages for anti-inflammatory testing) and control for metabolite interference .

- Structural Analogues : Compare activity with simpler scaffolds (e.g., N1-(isoxazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide) to isolate pharmacophores .

Q. What strategies optimize reaction yields given steric hindrance from the furan-thiophene moiety?

- Methodological Answer :

- Bulky Bases : Use DBU or collidine to enhance nucleophilicity of the pyridin-3-amine during coupling .

- Stepwise Protection : Temporarily protect the furan hydroxyl group with TBSCl before thiophene-methylamine coupling .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize decomposition .

Q. How can computational modeling guide SAR studies for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding to targets like COX-2 or EGFR, leveraging the thiophene ring’s π-π stacking potential .

- DFT Calculations : Analyze electron density maps to prioritize modifications (e.g., replacing furan with isoxazole for enhanced stability) .

Q. What are the key considerations for designing in vivo pharmacokinetic studies?

- Methodological Answer :

- Metabolic Stability : Pre-screen with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis on furan) .

- Bioavailability : Formulate with PEG-400 or cyclodextrin to enhance solubility .

- Toxicology : Monitor hepatic enzymes (ALT/AST) and renal function in rodent models during subchronic dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.